molecular formula C15H13BrN2O2 B5836959 N'-(2-bromobenzoyl)-2-methylbenzohydrazide

N'-(2-bromobenzoyl)-2-methylbenzohydrazide

Cat. No.: B5836959
M. Wt: 333.18 g/mol
InChI Key: NFRKCJMIGHOORZ-UHFFFAOYSA-N
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Description

N’-(2-bromobenzoyl)-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzoyl group attached to a methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromobenzoyl)-2-methylbenzohydrazide typically involves the reaction of 2-bromobenzoyl chloride with 2-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for N’-(2-bromobenzoyl)-2-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromobenzoyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-(2-bromobenzoyl)-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-bromobenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorobenzoyl)-2-methylbenzohydrazide
  • N’-(2-fluorobenzoyl)-2-methylbenzohydrazide
  • N’-(2-iodobenzoyl)-2-methylbenzohydrazide

Uniqueness

N’-(2-bromobenzoyl)-2-methylbenzohydrazide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

N'-(2-bromobenzoyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRKCJMIGHOORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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